molecular formula C19H14N2O2S B2898490 N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide CAS No. 2034454-75-4

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2898490
CAS No.: 2034454-75-4
M. Wt: 334.39
InChI Key: VMCSWADKHVBZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is a novel synthetic compound designed for advanced pharmacological research, featuring a benzothiazole core—a privileged scaffold in medicinal chemistry known for its diverse biological activities . Benzothiazole derivatives have demonstrated significant potential as anticancer agents, showing efficacy against a range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer models through mechanisms such as carbonic anhydrase inhibition . This compound is offered exclusively for research applications to investigate its potential biological properties. Researchers are exploring its utility in antimicrobial studies, as structurally related benzothiazole-6-carboxamide analogues have been identified as potent, selective inhibitors of bacterial capsule biogenesis in uropathogenic E. coli (UPEC), a primary cause of urinary tract infections . Its molecular architecture incorporates a furan moiety, a heterocyclic fragment frequently employed in the design of compounds with antiviral and antimicrobial profiles . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-19(15-5-6-17-18(9-15)24-12-21-17)20-10-13-1-3-14(4-2-13)16-7-8-23-11-16/h1-9,11-12H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCSWADKHVBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for benzothiazole synthesis. As detailed in recent studies, cyclocondensation of 2-aminobenzenethiol with α-halo carbonyl compounds under mild conditions yields thiazole derivatives. For the 6-carboxylic acid variant:

  • Substrate Preparation :

    • React 2-amino-5-nitrobenzenethiol with ethyl bromopyruvate in ethanol at reflux.
    • Nitro group reduction (e.g., H₂/Pd-C) affords 2-aminobenzenethiol-5-carboxylic acid .
  • Cyclization :

    • Treat the thiol-carboxylic acid with phenacyl bromide in PEG-400 at 40–45°C.
    • Intramolecular cyclization produces benzo[d]thiazole-6-carboxylic acid (Yield: 65–72%).

Mechanistic Insight :
The sulfur atom of the thiol attacks the carbonyl carbon of phenacyl bromide, forming a thioether intermediate. Subsequent elimination of HBr and cyclization yields the thiazole ring.

Oxidation of 6-Methylbenzo[d]thiazole

Alternative routes involve oxidation of a methyl precursor:

  • Synthesis of 6-Methylbenzo[d]thiazole :
    • Cyclize 2-aminobenzenethiol with 3-oxopentanedioic acid under acidic conditions.
  • Oxidation to Carboxylic Acid :
    • Use KMnO₄ in basic media (NaOH, 80°C) to oxidize the methyl group.
    • Yield: 58–63%.

Preparation of 4-(Furan-3-yl)benzylamine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling introduces the furan moiety:

  • Substrate Synthesis :
    • Prepare 4-bromobenzaldehyde and furan-3-ylboronic acid .
  • Coupling Reaction :

    • React substrates with Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 90°C.
    • Isolate 4-(furan-3-yl)benzaldehyde (Yield: 85%).
  • Reductive Amination :

    • Treat aldehyde with ammonium acetate and NaBH₃CN in MeOH.
    • Obtain 4-(furan-3-yl)benzylamine (Yield: 78%).

Nitrile Reduction Pathway

  • Nitrile Formation :

    • React 4-bromobenzonitrile with furan-3-ylzinc bromide under Kumada conditions.
  • Reduction to Amine :

    • Reduce nitrile to amine using LiAlH₄ in THF.
    • Yield: 70%.

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

  • Activation of Carboxylic Acid :

    • Reflux benzo[d]thiazole-6-carboxylic acid with SOCl₂ to form the acid chloride.
  • Amine Coupling :

    • Add 4-(furan-3-yl)benzylamine in dry DCM with Et₃N.
    • Stir at 0°C → RT for 12 h.
    • Yield: 82%.

Carbodiimide Coupling

  • Reagent System :

    • Use EDCl/HOBt in DMF with DIPEA.
  • Reaction Profile :

    • Combine acid, amine, and reagents at 0°C.
    • Warm to RT overnight.
    • Yield: 88%.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Benzothiazole synthesis Hantzsch cyclization PEG-400, 40°C 72 98
Benzothiazole synthesis Methyl oxidation KMnO₄, NaOH, 80°C 63 95
Benzylamine synthesis Suzuki coupling Pd(PPh₃)₄, 90°C 85 97
Benzylamine synthesis Nitrile reduction LiAlH₄, THF 70 93
Amide formation Acid chloride SOCl₂, DCM 82 96
Amide formation EDCl/HOBt DMF, RT 88 99

Key Observations :

  • EDCl/HOBt coupling offers superior yields and purity compared to acid chloride methods.
  • Suzuki-Miyaura coupling outperforms nitrile reduction in benzylamine synthesis.

Challenges and Optimization Strategies

Side Reactions in Thiazole Synthesis

  • Nitro Group Interference : Early-stage nitro reduction may lead to over-reduction products. Mitigated by using controlled H₂ pressure (1–2 atm).
  • Oxidation Byproducts : KMnO₄ may over-oxidize thiazole rings. Substituting with CrO₃/H₂SO₄ reduces side reactions.

Furan Ring Stability

  • Acid Sensitivity : Furan moieties degrade under strong acids. Employing buffered conditions (pH 6–7) during amidation preserves integrity.

Purification Techniques

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates amide products from unreacted amine.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzothiazole core can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Key Observations :

  • Substituent Effects on Yield : Bulky or polar groups (e.g., piperidinyl-carbamoyl in 8l ) may reduce yields compared to simpler substituents (e.g., 4-Cl-phenyl in 6 ) .
  • Purity : All analogs reported HPLC purity >95%, critical for reliable biological testing .
Antimicrobial Activity:
  • Compounds in (e.g., 8 , 10 ) were tested against Gram-negative (E. coli, Salmonella) and Gram-positive (S. aureus) bacteria, though specific MIC values are unavailable. The furan-3-yl group in the target compound may enhance membrane penetration due to its moderate hydrophobicity .
Hsp90 Inhibition ():
  • 8l and 8m showed distinct retention times (5.54–6.00 min) and purity, correlating with substituent polarity. Piperidinyl-hydroxy (8m ) had lower yield (46%) but retained 96.2% purity, suggesting balanced synthetic feasibility and activity .
Trypanosomatidic Inhibition ():
  • Compound 4r (dual dichloro- and dimethoxy-benzyl substituents) exhibited efficacy against Trypanosoma species, highlighting the importance of aromatic bulk in target engagement. The furan-3-yl group in the target compound may mimic these effects via heterocyclic interactions .
Antiviral Potential ():
  • Derivatives like 3s and 1a demonstrated activity against MERS-CoV, with substituents (e.g., pyridinyl, methoxy) influencing binding to viral proteases. The target compound’s furan moiety could similarly modulate antiviral interactions .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs with halogen substituents (e.g., 6 , 7 ) exhibit higher melting points (>200°C) due to increased crystallinity, whereas piperidinyl derivatives (e.g., 8l ) are amorphous .
  • NMR Profiles : The 4-(furan-3-yl)benzyl group would likely show aromatic protons at δ 7.0–7.8 ppm (similar to 4r in ) and furan-specific signals at δ 6.3–6.5 ppm .

Biological Activity

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound is characterized by the presence of a furan ring, a benzyl group, and a benzo[d]thiazole moiety. This unique structural configuration contributes to its potential as an antimicrobial and anticancer agent. Its synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent functional group modifications.

Antimicrobial Activity

The compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis, which is crucial for tuberculosis treatment. Studies have shown that it disrupts essential processes in the bacterium, leading to its death. The compound's mechanism of action involves interaction with specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR), indicating potential applications in cancer therapy as well.

Table 1: Antimicrobial Activity of this compound

Target PathogenActivity TypeInhibition Concentration (IC50)
Mycobacterium tuberculosisAntitubercularPotent
Staphylococcus aureusAntibacterialModerate

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its interaction with proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations reveal that it interacts with Bcl-2, a protein critical for regulating apoptosis, suggesting its potential role in cancer treatment strategies.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways:

  • Target Interaction : The compound interacts with mycobacterial enzymes and EGFR, leading to inhibition of their functions.
  • Biochemical Pathways : It affects various biochemical pathways that are crucial for microbial survival and cancer cell growth.
  • Pharmacokinetics : Its solubility in different solvents enhances its bioavailability and therapeutic efficacy .

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Antitubercular Activity : A study demonstrated that this compound exhibits potent activity against M. tuberculosis, with an IC50 value indicating effective inhibition at low concentrations.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that the compound significantly reduces cell viability by inducing apoptosis through Bcl-2 pathway modulation.

Q & A

Q. What are the standard synthetic routes for N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a furan-containing benzylamine. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDC/HOBt in DMF .
  • Amide bond formation under inert atmospheres (argon/nitrogen) to prevent side reactions .
  • Purification via column chromatography and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS to confirm structural integrity .

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., furan protons at δ 6.5–7.5 ppm, benzothiazole protons at δ 7.8–8.1 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl (δ ~167 ppm) and aromatic carbons .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peaks with <5 ppm error) .

Q. What initial biological assays are recommended for this compound?

  • Antimicrobial Screening : Use standardized MIC assays against bacterial/fungal strains .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Q. How should solubility and stability be evaluated during preclinical studies?

  • Solubility : Test in DMSO, PBS, and simulated biological fluids using UV-Vis spectroscopy .
  • Stability : Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency?

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, in polar aprotic solvents (DMF, DMSO) .
  • Temperature Control : Optimize between 0–25°C to balance reaction rate and side-product formation .
  • Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling yields in sterically hindered reactions .

Q. How can structural ambiguities in NMR data be resolved for benzothiazole derivatives?

  • 2D NMR Techniques : Use HSQC and HMBC to assign 13C^{13}\text{C}-1H^1 \text{H} correlations and long-range coupling .
  • X-ray Crystallography : Resolve tautomeric or conformational uncertainties in solid-state structures .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

  • Target Identification : Perform kinase inhibition assays (e.g., BRAF V600E) or receptor binding studies using fluorescence polarization .
  • Cellular Pathways : Use RNA-seq or proteomics to identify dysregulated pathways post-treatment .

Q. How to design structure-activity relationship (SAR) studies for improved bioactivity?

  • Substituent Variation : Modify the furan or benzyl groups to assess impacts on potency (e.g., replace furan with thiophene or pyridine) .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with biological targets (e.g., Hsp90, pteridine reductase) .

Q. How to address discrepancies in bioactivity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare results across cell lines and adjust for variables like passage number or culture conditions .

Q. What computational tools predict the compound’s reactivity and interactions?

  • Density Functional Theory (DFT) : Calculate electron density distributions to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability in biological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.